2'-TFA-NH-dA

Description

BenchChem offers high-quality 2'-TFA-NH-dA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-TFA-NH-dA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

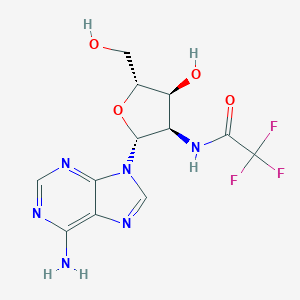

N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGXFRFYBJGYGA-QYYRPYCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-trifluoroacetamido-2'-deoxyadenosine chemical structure

An In-depth Technical Guide to 2'-Trifluoroacetamido-2'-deoxyadenosine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2'-trifluoroacetamido-2'-deoxyadenosine, a critical modified nucleoside utilized in nucleic acid research and development. The trifluoroacetyl group serves as an essential protecting moiety for the 2'-amino function, enabling the site-specific incorporation of 2'-amino-2'-deoxyadenosine into synthetic RNA oligonucleotides. This modification is a powerful tool for investigating the intricate roles of hydrogen-bond networks and the structural versus catalytic functions of 2'-hydroxyl groups in folded RNA structures like ribozymes and riboswitches. This document details the molecule's chemical structure, a robust synthetic pathway for its phosphoramidite derivative, methods of physicochemical characterization, and its primary application in biochemical and drug discovery contexts.

Molecular Overview and Chemical Structure

2'-Trifluoroacetamido-2'-deoxyadenosine is a synthetic derivative of the naturally occurring nucleoside, deoxyadenosine. The core structure consists of an adenine base linked to a deoxyribose sugar.[1][2] The key modification lies at the 2' position of the sugar ring. In standard deoxyadenosine, this position holds a hydrogen atom.[1] In this modified analogue, the 2' position is substituted with a trifluoroacetamido group (-NHCOCF₃).

This modification is intentionally introduced in two conceptual parts:

-

2'-Amino Group (-NH₂): Replacing the 2'-hydroxyl of adenosine or the 2'-hydrogen of deoxyadenosine with an amino group introduces a new hydrogen bond donor into the sugar-phosphate backbone of an RNA or DNA strand. This allows researchers to probe the structural and functional importance of specific 2'-OH groups in RNA.

-

Trifluoroacetyl Protecting Group (-COCF₃): During automated solid-phase synthesis of oligonucleotides, reactive functional groups like the 2'-amino group must be "protected" to prevent unwanted side reactions. The trifluoroacetyl group serves as an ideal protecting group for this purpose. It is stable throughout the coupling cycles of synthesis but can be cleanly removed during the final deprotection step to reveal the desired 2'-amino functionality.

The resulting structure provides a stable precursor, specifically the phosphoramidite derivative, for incorporation into custom nucleic acid sequences.

Table 1: Chemical and Physical Properties

| Property | Value |

| Full Chemical Name | N-(9-(2-deoxy-β-D-ribofuranosyl)-9H-purin-6-yl)-2,2,2-trifluoroacetamide |

| Core Structure | 2'-Amino-2'-deoxyadenosine |

| Molecular Formula | C₁₂H₁₃F₃N₆O₄ (for the base nucleoside) |

| Molar Mass | 362.27 g/mol (for the base nucleoside) |

| Key Functional Groups | Adenine, Deoxyribose, 2'-Trifluoroacetamide |

Rationale for Use in Nucleic Acid Chemistry

The precise placement of modified nucleosides is a cornerstone of modern nucleic acid research, enabling detailed investigation into structure-function relationships that are otherwise inaccessible. The 2'-hydroxyl group of RNA is a particularly important functional group, participating in catalysis and forming extensive hydrogen-bond networks that stabilize tertiary structures.

The Causality Behind Experimental Choice: The primary motivation for synthesizing and incorporating 2'-trifluoroacetamido-2'-deoxyadenosine is to create a specific 2'-amino modification within an RNA strand.[3] By replacing a critical 2'-OH with a 2'-NH₂ group, researchers can test hypotheses about the role of that specific hydroxyl group. The 2'-amino group can still act as a hydrogen bond donor, similar to the hydroxyl, but has different pKa and stereoelectronic properties. Observing the functional consequences of this substitution—for instance, a change in the catalytic activity of a ribozyme—provides direct evidence for the hydroxyl's role. A study on pistol ribozymes utilized this exact substitution to reveal that a specific active-site adenosine's 2'-OH group played a structural, rather than a direct catalytic, role in the self-cleavage reaction.[3]

The trifluoroacetyl protecting group is chosen for its chemical orthogonality. It is robust enough to withstand the conditions of phosphoramidite chemistry during oligonucleotide synthesis but is labile under the final basic deprotection conditions (e.g., aqueous ammonia), ensuring the final product is the desired 2'-amino-modified RNA.

Synthesis of the Phosphoramidite Building Block

A robust and efficient synthetic route is paramount for producing the high-quality phosphoramidite building block required for automated solid-phase synthesis. The following workflow outlines a validated multi-step synthesis starting from arabinoadenosine.[3] This pathway is designed to correctly install the necessary functional and protecting groups in high yield.

Diagram 1: Synthetic Workflow for Phosphoramidite 6

Caption: Multi-step synthesis of N-trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite.

Experimental Protocol: Synthesis of Phosphoramidite 6

The following protocol is adapted from a validated synthetic route.[3] All moisture-sensitive reactions should be performed under an inert atmosphere (e.g., Argon).

Step 1: 3',5'-Hydroxyl Protection

-

To a solution of arabinoadenosine in anhydrous DMF and pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPSiCl₂).

-

Stir at room temperature for 14 hours.

-

Purify the product (Compound 1) via chromatography.

Step 2: Azide Substitution at the 2' Position

-

Dissolve Compound 1 in CH₂Cl₂ and cool to 0°C. Add trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and 4-(dimethylamino)pyridine (DMAP).

-

After 30 minutes, remove the solvent and dissolve the residue in DMF. Add sodium azide (NaN₃).

-

Stir at room temperature for 15 hours to yield the 2'-azido derivative (Compound 2).

Step 3: Reduction and Trifluoroacetylation

-

Reduce the azide group of Compound 2 using palladium on carbon (Pd/C) under a hydrogen atmosphere in THF overnight.

-

After reduction to the 2'-amino intermediate, add ethyl trifluoroacetate and trifluoroacetic anhydride.

-

Stir at room temperature for 48 hours to form the N-trifluoroacetylated product (Compound 3).

Step 4: N⁶ Protection and 3',5'-Deprotection

-

Protect the exocyclic amine of the adenine base by reacting Compound 3 with N,N-Dibutylformamide dimethyl acetal in THF at 60°C.

-

Remove the 3',5'-TIPDS protecting group using tetrabutylammonium fluoride (TBAF) and acetic acid in THF at room temperature for 2 hours to yield Compound 4.

Step 5: 5'-O-DMT Protection

-

Dissolve Compound 4 in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and DMAP.

-

Stir overnight at room temperature.

-

Purify the resulting 5'-O-DMT protected nucleoside (Compound 5).

Step 6: 3'-O-Phosphitylation

-

Dissolve Compound 5 in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).

-

Stir for 2 hours at room temperature to yield the final phosphoramidite building block (Compound 6).

This self-validating protocol includes chromatographic purification at multiple steps to ensure the high purity required for successful automated oligonucleotide synthesis. The overall yield for this six-step process is reported to be approximately 23%.[3]

Physicochemical Characterization

Structural confirmation and purity assessment are critical to ensure the fidelity of oligonucleotide synthesis. The identity of 2'-trifluoroacetamido-2'-deoxyadenosine and its intermediates is typically confirmed using a suite of standard analytical techniques.

The Logic of Validation: Each technique provides orthogonal information, creating a comprehensive and trustworthy characterization of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. 2D NMR experiments (e.g., COSY, HSQC) are used to assign these signals unambiguously.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition and molecular weight of the synthesized compound.[3]

-

Chromatography (TLC, HPLC): Thin-layer chromatography is used for rapid reaction monitoring, while high-performance liquid chromatography is used to assess the final purity of the compound.

Table 2: Standard Analytical and Spectroscopic Data

| Technique | Purpose |

| ¹H and ¹³C NMR | Confirms covalent structure, presence of functional groups, and stereochemistry. |

| Mass Spectrometry | Confirms molecular weight and elemental formula. |

| HPLC | Assesses final purity of the phosphoramidite building block. |

Application in Nucleic Acid Research

The primary application of the phosphoramidite of 2'-trifluoroacetamido-2'-deoxyadenosine is as a specialized building block in automated, solid-phase oligonucleotide synthesis.[3][4] This enables the precise, site-specific insertion of a 2'-amino-2'-deoxyadenosine residue into a custom RNA sequence.

Diagram 2: Experimental Application Workflow

Caption: Workflow from phosphoramidite to functional insight in biochemical studies.

Field-Proven Insight: Once the modified oligonucleotide is synthesized and purified, it becomes a powerful molecular probe. In the case of the pistol ribozyme study, researchers synthesized two versions of the ribozyme: the wild-type with a normal 2'-OH at position A32, and the modified version with a 2'-NH₂ at the same position.[3] By comparing the cleavage activities of these two constructs at varying pH levels, they could deduce the role of the 2'-substituent. The finding that the 2'-amino modified ribozyme retained significant activity demonstrated that the 2'-OH was not acting as a critical catalytic acid or base, but rather played a key structural role, likely through hydrogen bonding to position the active site correctly.[3] This type of precise, targeted substitution is invaluable for dissecting complex biochemical mechanisms.

Conclusion

2'-Trifluoroacetamido-2'-deoxyadenosine is more than a mere chemical curiosity; it is a purpose-built tool for advanced biochemical and therapeutic research. Its structure is rationally designed to enable the introduction of a 2'-amino functional group into synthetic RNA, acting as a subtle but powerful probe of molecular interactions. The robust synthetic pathway ensures its availability in the high-purity phosphoramidite form required for modern oligonucleotide synthesizers. For researchers and drug development professionals, this modified nucleoside provides a validated method to dissect the intricate relationship between the structure and function of RNA, paving the way for a deeper understanding of biological processes and the development of novel nucleic acid-based therapeutics.

References

-

Bork, A., Le, T.T., Krepstakies, M. et al. (2019). Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 150, 1313–1317. [Link]

-

Wikipedia. (n.d.). Deoxyadenosine. [Link]

-

PubChem. (n.d.). Deoxyadenosine. National Center for Biotechnology Information. [Link]

-

ChemGenes. (n.d.). 2'-Fluoro-2'-deoxy Adenosine (n-bz) CED Phosphoramidite. [Link]

-

Julius, G. & Zaccai, N. (2000). 2-chloro-2'-deoxyadenosine: clinical applications in hematology. Leukemia & lymphoma, 37(1-2), 53-60. [Link]

Sources

- 1. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 2. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Fluoro-2'-deoxy Adenosine (n-bz) CED Phosphoramidite | ChemGenes Products [chemgenes.com]

Technical Guide: 2'-TFA-NH-dA (2'-Amino-dA Precursor)

The following technical guide details the molecular specifications, synthesis utility, and deprotection protocols for 2'-TFA-NH-dA , a critical intermediate in the synthesis of 2'-amino-DNA oligonucleotides.

Part 1: Chemical Identity & Specifications

2'-TFA-NH-dA (2'-Deoxy-2'-trifluoroacetamidoadenosine) is a modified nucleoside used primarily as a protected building block for incorporating an amino group at the 2'-position of the ribose sugar. The trifluoroacetyl (TFA) group serves as an orthogonal protecting group for the 2'-amine, preventing side reactions during phosphoramidite coupling while being removable under specific basic conditions.

Molecular Specifications

| Parameter | Specification |

| Common Name | 2'-TFA-NH-dA |

| IUPAC Name | N-(9-((2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2,2,2-trifluoroacetamido)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (if N6 protected) or 2'-Deoxy-2'-(trifluoroacetamido)adenosine (Core) |

| Chemical Formula | C₁₂H₁₃F₃N₆O₄ (Core Nucleoside) |

| Molecular Weight | 362.27 g/mol (Core Nucleoside) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol |

| CAS Registry | See References [1] |

Structural Visualization

The following diagram illustrates the structural relationship between the protected phosphoramidite used in synthesis and the final deprotected 2'-amino-DNA residue.

Figure 1: Workflow from protected phosphoramidite precursor to functionalized 2'-amino-DNA.

Part 2: Functional Utility & Mechanism

The primary utility of 2'-TFA-NH-dA lies in its ability to introduce a reactive "handle" into DNA or RNA sequences.

-

Conjugation Handle: The 2'-amino group (after TFA removal) is highly nucleophilic. It reacts efficiently with NHS-esters, isothiocyanates, or epoxides, allowing for site-specific labeling with fluorophores, quenchers, or affinity tags without disrupting Watson-Crick base pairing.

-

Nuclease Resistance: The 2'-amino modification alters the sugar pucker (favoring C3'-endo, RNA-like conformation) and provides significant resistance to serum nucleases, making it valuable for therapeutic aptamer development [2].

-

Orthogonal Protection: The Trifluoroacetyl (TFA) group is chosen because it is stable to the acidic detritylation steps (TCA/DCM) and oxidizing iodine steps of the synthesis cycle, yet cleaves cleanly in ammonia or methylamine during the final deprotection.

Part 3: Synthesis & Deprotection Protocols

Expert Note: The critical failure point in using 2'-TFA-NH-dA is incomplete deprotection. The amide bond of the TFA group on an aliphatic amine (2'-position) is more stable than the amide protecting groups on the nucleobases (Bz/iBu). Standard room-temperature ammonia treatment is often insufficient.

A. Solid-Phase Coupling

-

Reagent Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile (0.1 M).

-

Coupling Time: Extend coupling time to 6–10 minutes (vs. standard 2 min) to account for the steric bulk of the 2'-TFA group.

-

Oxidation: Standard Iodine/Water/Pyridine is compatible.

B. Deprotection Protocol (Self-Validating)

To ensure complete removal of the TFA group and yield the free amine, use the AMA (Ammonium Hydroxide/Methylamine) method.

-

Reagent: Prepare a 1:1 (v/v) mixture of 40% aqueous Methylamine and 28% Ammonium Hydroxide.

-

Incubation:

-

Add 1.0 mL AMA to the CPG column.

-

Incubate at 65°C for 10–15 minutes .

-

Note: If using standard Ammonium Hydroxide (no methylamine), incubation requires 55°C for 16–24 hours .

-

-

Validation (HPLC):

C. Post-Synthetic Labeling (Optional)

Once deprotected and desalted:

-

Dissolve oligo in Sodium Borate buffer (pH 8.5).

-

Add 10-fold molar excess of NHS-ester label (dissolved in DMSO).

-

Incubate for 2 hours at Room Temperature.

-

Purify via HPLC or Gel Filtration.

References

-

PubChem. (2025). Trifluoroacetic anhydride (Source of TFA group data). National Library of Medicine. Link

-

Glen Research. (2023). 5'-TFA-Amino-Modifiers and Deprotection Strategies. Glen Research Technical Guide.[2] Link

-

BOC Sciences. (2024). 2'-TFA-NH-dC and Nucleoside Analogs (Structural Analog Reference).

- Verma, S. & Eckstein, F. (1998). Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry.

Sources

Technical Monograph: 2'-TFA-NH-dA (2'-Trifluoroacetamido-2'-deoxyadenosine)

Executive Summary & Chemical Identity[1][2]

2'-TFA-NH-dA is a specialized nucleoside derivative used primarily in the solid-phase synthesis of modified oligonucleotides. Structurally, it is a 2'-deoxyadenosine analog where the 2'-hydroxyl group is replaced by an amino group protected with a trifluoroacetyl (TFA) moiety.

This modification serves two critical functions:

-

Orthogonal Protection: The TFA group masks the reactive 2'-amine during phosphoramidite coupling, preventing side reactions.

-

Functional Handle: Upon deprotection, it yields 2'-amino-2'-deoxyadenosine (2'-amino-dA) , which positions a primary amine in the minor groove of the DNA helix, enabling site-specific conjugation or modulation of hydration spines.

Chemical Specifications

| Property | Detail |

| Chemical Name | |

| Common Abbreviation | 2'-TFA-NH-dA |

| Parent Compound CAS | 4546-70-7 (Refers to the deprotected core: 2'-amino-2'-deoxyadenosine) |

| Derivative CAS | Not formally assigned in public registries.[1] (Commercially identified by catalog codes, e.g., ChemGenes, Metkinen) |

| Molecular Formula | |

| Molecular Weight | ~362.27 g/mol (Free nucleoside) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water. |

| pKa (Amine) | ~6.2 (Post-deprotection) |

Safety Data & Handling (GHS-Derived)

Warning: Specific Safety Data Sheets (SDS) for 2'-TFA-NH-dA are rare due to its status as a transient synthetic intermediate. The following safety profile is derived from the parent nucleoside (2'-amino-dA) and the trifluoroacetyl functional group.

Hazard Identification

-

Signal Word: WARNING

-

Bioactivity: As a nucleoside analog, this compound may act as an antimetabolite. It should be treated as a potential mutagen and replication inhibitor until proven otherwise.

-

Corrosivity (Deprotection): The trifluoroacetyl group releases trifluoroacetate/trifluoroacetamide upon hydrolysis, which can be mild irritants.

Precautionary Protocols

-

P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Storage: Store at -20°C under argon. Hygroscopic—keep strictly anhydrous to prevent premature deprotection or hydrolysis.

Synthesis & Production Logic

The synthesis of 2'-TFA-NH-dA is non-trivial due to the need for stereochemical inversion at the 2'-position. The most robust route, validated by Pfister et al. (2019), utilizes 9-(β-D-arabinofuranosyl)adenine (ara-A) as the starting material.

Synthetic Pathway Analysis

-

Activation: The 2'-hydroxyl of ara-A is activated (triflated) to become a good leaving group.

-

Inversion: Nucleophilic attack by azide (

) proceeds via -

Reduction & Protection: The azide is reduced to an amine and immediately capped with TFA to prevent side reactions.

Figure 1: Stereochemical inversion route from Arabino-Adenosine to 2'-TFA-NH-dA.[3][4]

Applications in Oligonucleotide Engineering

The 2'-TFA-NH-dA monomer is a "Trojan Horse" for introducing chemical functionality into DNA.

A. Post-Synthetic Conjugation

The 2'-amino group resides in the minor groove of the DNA helix. Unlike 5'- or 3'-end modifications, this allows for internal labeling without disrupting the terminal binding sites required by many enzymes (e.g., kinases, ligases).

-

Mechanism: After oligonucleotide synthesis and deprotection, the free 2'-amine reacts efficiently with NHS-esters (fluorophores, biotin) or isothiocyanates.

B. Nuclease Resistance

The presence of the electron-withdrawing amino group (and its protonated form at physiological pH) alters the sugar pucker conformation (favoring C3'-endo, RNA-like), which can enhance resistance to snake venom phosphodiesterase and other nucleases compared to unmodified DNA.

Experimental Protocols

Protocol A: Solid-Phase Incorporation

Use this protocol for incorporating 2'-TFA-NH-dA phosphoramidite into DNA/RNA chains.

Reagents:

-

Activator: 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT) in Acetonitrile.

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

Workflow:

-

Dilution: Dissolve the amidite to 0.1 M in anhydrous acetonitrile. Note: 2'-modified amidites often require slightly longer coupling times due to steric bulk.

-

Coupling: Set coupling time to 6–10 minutes (standard DNA is 2 min).

-

Oxidation: Standard iodine oxidation is compatible.

-

Capping: Standard Acetic Anhydride/N-Methylimidazole capping.

Protocol B: Deprotection & TFA Removal

The TFA group is base-labile but requires specific conditions to ensure complete removal without degrading the oligonucleotide.

Standard Ammonia Method:

-

Incubate the solid support in concentrated aqueous ammonia (28-30%) at 55°C for 16 hours .

-

Result: This simultaneously cleaves the oligo from the support, removes the nucleobase protecting groups (Bz/iBu), and removes the 2'-TFA group.

Fast Deprotection (AMA):

-

Reagent: 1:1 mixture of Aqueous Ammonia (28%) and Methylamine (40%).

-

Condition: 65°C for 20 minutes .

-

Caution: Ensure your specific sequence (e.g., if containing benzoyl-Cytosine) is compatible with AMA to avoid transamination.

Figure 2: Deprotection cascade converting the TFA-protected precursor to the reactive amino-DNA.[5]

References

-

Pfister, P. et al. (2019). "Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis." Monatshefte für Chemie - Chemical Monthly, 150, 809–816.

-

PubChem. (2023). "2'-Amino-2'-deoxyadenosine (Compound Summary)." National Library of Medicine.

-

Verma, S. & Eckstein, F. (1998). "Modified Oligonucleotides: Synthesis and Strategy for Users." Annual Review of Biochemistry, 67, 99-134.

-

Twist Bioscience. (2023). "Phosphoramidite Chemistry Guide."

Sources

- 1. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2'-amino-dA modified nucleosides for aptamer research

Executive Summary

This technical guide provides a rigorous analysis of 2'-amino-2'-deoxyadenosine (2'-amino-dA) , a specialized nucleoside modification used to enhance the physicochemical properties of aptamers. While 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) modifications are ubiquitous in SELEX libraries, 2'-amino-dA occupies a distinct niche. It offers a unique combination of nuclease resistance , hydrogen-bonding potential , and RNA-like sugar conformation within a DNA scaffold.

This guide moves beyond basic definitions to explore the causality of experimental choices, detailing how and when to deploy 2'-amino-dA to transition an aptamer from a laboratory reagent to a clinical candidate.

Part 1: The Chemistry of 2'-Amino-dA

Structural Distinction & Nomenclature

It is critical to distinguish between two common "amino" modifications of adenosine, as confusion frequently leads to ordering errors and failed syntheses:

-

2'-Amino-dA (Sugar Modification): Replacement of the 2'-hydroxyl (-OH) of the ribose with an amino group (-NH₂). This is the focus of this guide for nuclease resistance.

-

2-Amino-dA (Base Modification): Also known as 2,6-diaminopurine .[1] This modifies the nucleobase to form 3 hydrogen bonds with Thymine (instead of 2), increasing duplex

.

Key Chemical Feature: The 2'-amino group is protonated at physiological pH (pKa ~6.2–9.0 depending on context). This positive charge provides an electrostatic shield against nucleases, which typically require a 2'-OH or a specific anionic geometry for phosphodiester bond hydrolysis.

Conformational Impact

Unlike standard DNA (C2'-endo, South pucker), 2'-amino-dA shifts the sugar equilibrium toward the C3'-endo (North pucker) conformation, mimicking RNA.

-

Implication: Incorporating 2'-amino-dA into a DNA aptamer induces local A-form helical geometry. This can lock the aptamer into a bioactive conformation or, conversely, disrupt binding if the target requires a B-form interface.

Part 2: Impact on Aptamer Properties

| Property | Standard DNA (dA) | 2'-Fluoro-dA | 2'-Amino-dA | Technical Insight |

| Nuclease Resistance | Low (Minutes) | High | Very High | The 2'-amino group sterically and electrostatically inhibits nucleolytic attack. |

| H-Bonding | Acceptor/Donor (2'-OH) | Acceptor only (F) | Donor (NH₂) | 2'-NH₂ can donate H-bonds to target proteins, potentially creating unique binding contacts 2'-F cannot. |

| Sugar Pucker | C2'-endo (South) | C3'-endo (North) | C3'-endo (North) | Rigidifies the backbone; useful for stabilizing loops and stems. |

| Coupling Efficiency | >99% | >98% | ~95-97% | Requires specific protecting groups (e.g., trifluoroacetyl) during synthesis. |

Part 3: Incorporation Strategies (The "How-To")

Unlike 2'-fluoro-pyrimidines, which are easily incorporated by mutant T7 polymerases (Y639F), 2'-amino-purines (like 2'-amino-dA) are poor substrates for most polymerases . Therefore, the primary workflow involves Chemical Synthesis (Post-SELEX Optimization) rather than direct SELEX.

Workflow: Post-SELEX Optimization

The most robust protocol for utilizing 2'-amino-dA is the "Medicinal Chemistry Scan."

Step 1: Selection. Perform SELEX with standard DNA or 2'-F-RNA to identify a lead sequence.

Step 2: Truncation. Identify the minimal binding motif.

Step 3: The 2'-Amino Scan. Systematically replace individual dA residues with 2'-amino-dA using solid-phase synthesis.

Step 4: Validation. Measure

Visualization: Optimization Logic

Caption: Decision matrix for post-SELEX aptamer maturation using 2'-amino-dA modifications.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Synthesis of 2'-Amino-dA Aptamers

Context: This protocol addresses the specific handling of 2'-amino phosphoramidites, which are more sensitive than standard DNA bases.

Reagents:

-

2'-amino-dA-CE Phosphoramidite (Protecting group: usually Trifluoroacetyl (TFA) or Phthalimide).

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

-

De-blocking Mix: 3% Trichloroacetic acid (TCA) in DCM.

Procedure:

-

Coupling Time: Increase coupling time to 6–10 minutes (vs. 2 min for standard DNA). The steric bulk of the 2'-protecting group slows kinetics.

-

Oxidation: Standard Iodine/Water/Pyridine is acceptable.

-

Deprotection (Critical):

-

If TFA protected : Treat with concentrated Ammonia/Methylamine (AMA) at 65°C for 20 minutes.

-

Warning: Ensure the 2'-amino protecting group is fully cleaved. Incomplete cleavage leads to adducts that disrupt binding.

-

-

Purification: RP-HPLC is mandatory. The 2'-amino group changes the retention time; look for the peak shift compared to the unmodified control.

Protocol B: Serum Stability Assay

Context: Validating the biological robustness of the modified aptamer.

-

Preparation: Dilute aptamer to 2 µM in PBS.

-

Incubation: Mix 90 µL of human serum (AB male, heat-inactivated option depends on nuclease focus) with 10 µL of aptamer stock.

-

Time Points: Incubate at 37°C. Aliquot 10 µL at t = 0, 1h, 4h, 12h, 24h, 48h.

-

Quenching: Immediately add 10 µL of 2x Urea Loading Buffer (containing 20 mM EDTA) and flash freeze in liquid nitrogen.

-

Analysis: Run on 15% Denaturing PAGE (7M Urea). Stain with SYBR Gold.

-

Quantification: Plot band intensity vs. time. Fit to first-order decay kinetics:

.

Part 5: Functionalization & Conjugation

The 2'-amino group is not just for stability; it is a chemical handle . While less reactive than a primary hexylamine linker, it can be selectively labeled if no other amines are present (e.g., in a "all-T" aptamer where one A is modified).

Conjugation Pathway:

-

Reaction: 2'-NH₂ + NHS-Ester (e.g., NHS-Biotin or NHS-Fluorophore).

-

Conditions: pH 8.5 (Bicarbonate buffer). The 2'-amino group is less nucleophilic than a 5'-hexylamine, so higher pH and excess reagent (20-50 equivalents) are often required.

-

Mechanism:

Caption: Mechanism of conjugating NHS-esters to the 2'-amino handle of the aptamer.

References

-

Aurup, H., et al. (1994). "2'-Amino-2'-deoxy-pyrimidine RNA ligands." Nucleic Acids Research, 22(23), 4963-4968. Link

- Foundational work establishing the stability profiles of 2'-amino modific

-

Pieken, W. A., et al. (1991). "Kinetic characterization of ribonucleonuclease-resistant 2'-modified hammerhead ribozymes." Science, 253(5017), 314-317. Link

- Demonstrates the nuclease resistance mechanism essential for aptamer therapeutic design.

-

Kuwahara, M., et al. (2006). "Substrate property and incorporation accuracy of various dATP analogs during enzymatic polymerization." Nucleic Acids Symposium Series, 50(1), 31-32. Link

- Technical validation of polymerase compatibility with modified d

-

Eaton, B. E., et al. (1997). "Post-SELEX combinatorial optimization of aptamers." Bioorganic & Medicinal Chemistry, 5(6), 1087-1096. Link

- The core methodology for the "Scan" protocol described in Part 3.

-

Lien, B., et al. (2021). "Solid-phase synthesis of 2'-amino-LNA modified oligonucleotides." Journal of Organic Chemistry, 86(15), 10234–10245. Link

-

Modern synthesis protocols for amino-modified nucleic acids.[2]

-

Sources

A Senior Application Scientist's Guide to the Structural Impact of the 2'-Amino Group on the DNA Helix

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical DNA double helix, a cornerstone of molecular biology, is not a static entity but a dynamic structure whose conformation and stability can be exquisitely modulated by chemical modification. Among the myriad of possible alterations, the introduction of an amino group at the 2'-position of the deoxyribose sugar (2'-NH2) imparts a unique and potent set of structural and thermodynamic properties. This guide provides an in-depth technical exploration of the profound impact of this single atomic substitution. We will dissect the causal chain of events, from the fundamental influence on sugar pucker to the global changes in helical geometry and minor groove architecture. Through this lens, we will examine the resulting enhancement of thermodynamic stability and the critical consequences for DNA-protein and DNA-drug recognition. This document is designed as a practical resource, furnishing field-proven experimental protocols for synthesis and characterization, and contextualizing the utility of 2'-amino-modified DNA in therapeutic and biotechnological applications.

The Baseline: Canonical B-DNA Conformation

To appreciate the impact of the 2'-amino modification, we must first consider the standard structure of DNA under physiological conditions: the B-form helix. Described by Watson and Crick, B-DNA is a right-handed double helix featuring approximately 10.5 base pairs per turn.[1] Its key characteristics include a wide major groove and a narrow minor groove, which serve as primary sites for protein recognition.[1][2] The deoxyribose sugars in B-DNA predominantly adopt a C2'-endo conformation (pucker), which positions the phosphate groups far apart and defines the overall helical geometry. This conformation is the energetic minimum for unmodified DNA in aqueous solution and serves as the essential baseline for our analysis.

A Profound Shift: The Influence of the 2'-Amino Group

Introducing an amino group at the 2'-position of the deoxyribose ring is a subtle modification that initiates a cascade of structural changes. This substitution fundamentally alters the electronic and steric properties of the sugar, directly impacting its preferred conformation and, consequently, the entire DNA helix.

The Critical Role of Sugar Pucker

The furanose ring of the deoxyribose sugar is not planar and exists in a dynamic equilibrium between several conformations, primarily C2'-endo and C3'-endo. The 2'-amino group, being more electronegative and sterically demanding than the native hydroxyl group, creates a gauche effect that favors the C3'-endo pucker. This conformation is characteristic of RNA and A-form DNA helices. The energetic preference for C3'-endo pre-organizes the sugar-phosphate backbone into a conformation that is predisposed to form a more compact, A-like helix rather than the canonical B-form.

Caption: The 2'-amino group shifts the sugar pucker equilibrium towards C3'-endo, favoring an A-form helical geometry.

Global Helical Conformation: The B-to-A Transition

The collective preference of multiple 2'-amino-modified sugars for the C3'-endo pucker can drive a global conformational change in the DNA duplex from the B-form to the A-form. A-DNA is also a right-handed helix, but it is shorter, wider, and more compact, with about 11 base pairs per turn.[1] Its grooves are structurally distinct from B-DNA; the major groove is deep and narrow, while the minor groove becomes very wide and shallow.[1][3] This structural transition is not merely a theoretical curiosity; it can be readily observed using techniques like Circular Dichroism (CD) spectroscopy.[4][5]

Remodeling the Minor Groove

The 2'-amino group itself resides within the minor groove of the DNA helix. Its presence introduces a new hydrogen bond donor and alters the steric landscape and electrostatic potential. Even in sequences that do not fully transition to an A-form helix, the 2'-amino group exerts significant local control. The exocyclic 2-amino group of guanine is known to be a primary determinant of minor groove width.[2][6] The introduction of additional amino groups at the 2'-sugar position further modulates this critical parameter, which is central to the "shape readout" mechanism of DNA recognition by proteins and small molecules.[2]

Caption: Impact of the 2'-amino modification on the geometry and properties of the DNA minor groove.

Enhanced Thermodynamic Stability

A key consequence of incorporating 2'-amino modifications is a significant increase in the thermal stability of the DNA duplex. This is quantitatively measured as an increase in the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands. This enhanced stability is primarily driven by favorable enthalpic contributions (ΔH°).[7]

The stabilization arises from several factors:

-

Favorable Electrostatics: The amino group can engage in favorable electrostatic interactions and hydrogen bonding with the phosphate backbone or structured water molecules.

-

Conformational Pre-organization: The C3'-endo pucker pre-organizes the single-stranded oligonucleotide into a conformation that is energetically favorable for duplex formation, reducing the entropic penalty of hybridization.

-

Altered Hydration: The modification displaces water molecules from the minor groove, which can be an entropically favorable event that contributes to overall stability.

| Parameter | Standard DNA Duplex (dsDNA) | 2'-Amino-Modified dsDNA | Rationale for Change |

| Melting Temp (Tm) | Baseline | Increased | Greater energy required to separate strands. |

| ΔG° (Gibbs Free Energy) | Baseline | More Negative | Duplex formation is more spontaneous.[7] |

| ΔH° (Enthalpy) | Baseline | More Negative | Formation of more favorable interactions (H-bonds, electrostatics).[7] |

| ΔS° (Entropy) | Baseline | Less Negative | Pre-organization of single strands reduces the entropic cost of binding. |

Consequences for Molecular Recognition

The structural changes induced by the 2'-amino group have profound implications for the interaction of DNA with proteins and small-molecule drugs.

-

Protein Binding: Many DNA-binding proteins, particularly transcription factors, recognize the specific shape and electrostatic profile of the DNA grooves.[2] By altering minor groove width and presenting new hydrogen-bonding opportunities, the 2'-amino modification can dramatically change a protein's binding affinity and specificity. Binding may be enhanced if the new conformation is a better fit for the protein, or it can be inhibited due to steric clashes or an unfavorable electrostatic environment.[6][8] For example, the presence or absence of the purine 2-amino group can alter Fis protein binding affinity by up to 2000-fold.[2][6]

-

Drug Interaction: Minor groove-binding drugs, such as netropsin and distamycin, are highly sensitive to the width and electrostatic potential of the groove. The widening of the minor groove and the introduction of the bulky, positively charged amino group can prevent the binding of traditional minor groove binders. This property can be exploited in drug design to either block the binding of certain drugs or to design new molecules that specifically target the unique architecture of 2'-amino-modified DNA.

Experimental Methodologies

A robust investigation of 2'-amino-modified DNA requires a combination of chemical synthesis and biophysical characterization.

Synthesis of 2'-Amino-Modified Oligonucleotides

The synthesis of these modified oligonucleotides is achieved using automated solid-phase phosphoramidite chemistry, a staple in any molecular biology lab. The key is to use a properly protected 2'-amino-modified nucleoside phosphoramidite building block.

Protocol: Solid-Phase Oligonucleotide Synthesis

-

Support Selection: Begin with the desired first nucleoside covalently attached to a controlled-pore glass (CPG) solid support.

-

DMT Removal (Detritylation): Treat the support with a solution of trichloroacetic acid in dichloromethane to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group, yielding a free 5'-hydroxyl group.

-

Coupling: Introduce the 2'-amino-modified phosphoramidite monomer and an activator (e.g., tetrazole). The activated phosphoramidite couples to the free 5'-hydroxyl group on the growing chain. Causality: This is the chain elongation step. The use of phosphoramidite chemistry ensures high coupling efficiency and speed.

-

Capping: Treat the support with a mixture of acetic anhydride and N-methylimidazole. This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles and simplifying final product purification.

-

Oxidation: Treat the support with an iodine solution. This converts the newly formed phosphite triester linkage into a more stable phosphate triester.

-

Iteration: Repeat steps 2-5 for each subsequent monomer to be added to the sequence.

-

Cleavage and Deprotection: After the final cycle, cleave the full-length oligonucleotide from the CPG support and remove all remaining protecting groups (on the phosphates and nucleobases) using concentrated ammonium hydroxide.

-

Purification: Purify the final product using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

Biophysical Characterization Workflow

Caption: A typical experimental workflow for the synthesis and characterization of 2'-amino-modified DNA duplexes.

Protocol: UV Thermal Denaturation (Tm Analysis)

-

Sample Preparation: Prepare samples of the DNA duplex at a known concentration (e.g., 1-10 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to 260 nm.

-

Melting: Slowly increase the temperature from a low value (e.g., 20°C) to a high value (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute), recording the absorbance at each temperature point.

-

Data Analysis: Plot absorbance versus temperature. The resulting sigmoidal curve is the melting profile.

-

Tm Determination: The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.

-

Thermodynamic Analysis (Optional): By performing melting experiments at several different DNA concentrations, a van't Hoff plot (1/Tm vs. ln[Ct]) can be constructed. The slope and intercept of this plot are used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation, respectively.[9] Causality: This analysis provides a complete thermodynamic profile of duplex stability, separating the enthalpic and entropic contributions.

Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a DNA sample (typically 5-10 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate) to avoid high voltage issues in the instrument.

-

Instrument Setup: Use a CD spectrometer. Place the sample in a quartz cuvette with a 1 cm path length.

-

Spectral Acquisition: Scan the sample from approximately 320 nm to 200 nm. Record the CD signal (in millidegrees) as a function of wavelength.

-

Blank Correction: Acquire a spectrum of the buffer alone and subtract it from the sample spectrum.

-

Interpretation:

-

B-DNA: A characteristic spectrum with a positive peak around 275-280 nm and a negative peak around 245 nm.[4][10]

-

A-DNA: A distinct spectrum dominated by a strong positive peak around 260-270 nm and a deep negative band around 210 nm.[3][4][5]

-

Causality: The CD spectrum arises from the differential absorption of circularly polarized light by the chiral arrangement of the DNA bases. The distinct stacking and tilting of bases in A-form vs. B-form helices produce these signature spectral differences.

-

Applications and Future Outlook

The unique properties of 2'-amino-modified DNA make it a valuable tool for research and therapeutic development.

-

Antisense Therapeutics: The enhanced thermal stability and potential for increased nuclease resistance make these modifications attractive for antisense oligonucleotides (ASOs), which are designed to bind to specific mRNA targets and modulate gene expression.[11]

-

DNA Probes and Diagnostics: The increased binding affinity can lead to the development of highly sensitive and specific hybridization probes for diagnostic applications.[12]

-

DNA Nanotechnology: The conformational rigidity imparted by the C3'-endo pucker can be used to design more stable and well-defined DNA nanostructures.[13][14]

-

Probing Molecular Recognition: As a research tool, site-specific incorporation of 2'-amino groups allows scientists to precisely probe the role of minor groove shape and hydrogen bonding in DNA-protein interactions.

References

-

Hogan, M. E., et al. (2013). Control of DNA minor groove width and Fis protein binding by the purine 2-amino group. Nucleic Acids Research, 41(14), 7163–7173. [Link]

- Kypr, J., et al. (2025). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Vertex AI Search.

-

Shan, S., et al. (2021). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. The Journal of Organic Chemistry, 86(19), 13536–13547. [Link]

-

Sugimoto, N., et al. (2014). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. Molecules, 19(8), 11779-11793. [Link]

- Oreate, A. I. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.

- Oreate, A. I. (2026). Understanding the Differences Between a-Form and B-Form DNA.

-

Perkins, D. R., et al. (2013). Control of DNA minor groove width and Fis protein binding by the purine 2-amino group. Nucleic Acids Research, 41(14), 7163–7173. [Link]

-

Prakash, T. P., et al. (2006). Synthesis of 2′-Modified Oligonucleotides Containing Aldehyde or Ethylenediamine Groups. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1179-1193. [Link]

-

Shan, S., et al. (2021). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. The Journal of Organic Chemistry, 86(19), 13536–13547. [Link]

-

Ali, A., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(3), 3676-3696. [Link]

-

Cheong, H. H., et al. (1988). DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases. Nucleic Acids Research, 16(11), 5115-5126. [Link]

-

Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]

-

Singh, S. K., et al. (1999). Synthesis of 2'-Amino-LNA: A Novel Conformationally Restricted High-Affinity Oligonucleotide Analogue with a Handle. The Journal of Organic Chemistry, 64(26), 9939-9941. [Link]

- Rosenbohm, C., et al. (2006). Synthesis and Hybridization Studies of 2'-Amino-α-L-LNA and Tetracyclic “Locked LNA”. The Journal of Organic Chemistry, 71(11), 4293-4301.

-

Rosenbohm, C., et al. (2006). Synthesis and Hybridization Studies of 2'-Amino-α-L-LNA and Tetracyclic “Locked LNA”. The Journal of Organic Chemistry, 71(11), 4293-4301. [Link]

- ResearchGate. (n.d.). Chemical structure of DNA, RNA, LNA, and 2′-amino-LNA nucleotide monomers.

- ResearchGate. (n.d.). Direct dual-modification of amino-modified oligonucleotides via...

-

Kamiya, H., et al. (2004). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity during replication. Nucleic Acids Research, 32(3), 1095–1101. [Link]

-

Orozco, M., et al. (2001). effect of amino groups on the stability of DNA duplexes and triplexes based on purines derived from inosine. Nucleic Acids Research, 29(12), 2569–2578. [Link]

-

Tedeschi, T., et al. (2007). Amino acids attached to 2′-amino-LNA: synthesis and excellent duplex stability. Organic & Biomolecular Chemistry, 5(20), 3368-3375. [Link]

- Klimasauskas, S., et al. (1998). Role of DNA minor groove interactions in substrate recognition by the M.SinI and M.EcoRII DNA (cytosine-5) methyltransferases. Nucleic Acids Research, 26(2), 591-598.

-

Cheatham, T. E., et al. (2001). Critical effect of the N2 amino group on structure, dynamics, and elasticity of DNA polypurine tracts. Biophysical Journal, 80(3), 1435–1448. [Link]

-

Li, Y., et al. (2009). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. Nucleic Acids Research, 37(6), 1847–1857. [Link]

-

Sugimoto, N., et al. (2014). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. Molecules, 19(8), 11779-11793. [Link]

-

Pezind, A., et al. (2021). Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8. Nucleic Acids Research, 49(20), 11953–11968. [Link]

-

Smith, M. A., et al. (2023). Peptide Nucleic Acids Containing Cationic/Amino-Alkyl Modified Bases Promote Enhanced Hybridization Kinetics and Thermodynamics with Single-Strand DNA. ACS Omega, 8(37), 33796–33806. [Link]

- SantaLucia, J. (2004). The Thermodynamics of DNA Structural Motifs. Annual Review of Biophysics and Biomolecular Structure, 33, 415-440.

- ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2 0...

-

Knight, J., et al. (2004). Quantitative modeling of DNA–protein interactions: effects of amino acid substitutions on binding specificity of the Mnt repressor. Nucleic Acids Research, 32(12), 3609–3617. [Link]

-

Wang, Z., & Moult, J. (2001). Structural Assessment of the Effects of Amino Acid Substitutions on Protein Stability and Protein-Protein Interaction. Journal of Molecular Biology, 314(5), 1223-1240. [Link]

-

Hoffman, K. S., et al. (2021). The amino acid substitution affects cellular response to mistranslation. eLife, 10, e68084. [Link]

-

Havran, V., et al. (2023). How acidic amino acid residues facilitate DNA target site selection. Proceedings of the National Academy of Sciences, 120(3), e2216149120. [Link]

- Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Sousa, R., et al. (2022). The interaction of amino acids, peptides, and proteins with DNA.

-

Carlomagno, T. (2014). Nuclear magnetic resonance analysis of protein–DNA interactions. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1647), 20130313. [Link]

- Evans, J. N. S. (1992). ASSIGNMENTS OF THE *H NMR SPECTRUM OF A CONSENSUS DNA-BINDING PEPTIDE FROM THE HMG-I PROTEIN. Bulletin of Magnetic Resonance, 14(1-4), 160-163.

- Ratcliffe, R. G., & Shachar-Hill, Y. (2006). Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR. Plant Cell, 18(5), 1077-1090.

Sources

- 1. Understanding the Differences Between a-Form and B-Form DNA - Oreate AI Blog [oreateai.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sysbiol.brc.hu [sysbiol.brc.hu]

- 9. Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jascoinc.com [jascoinc.com]

- 11. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 12. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility & Handling of 2'-TFA-NH-dA in Organic Solvents

This technical guide details the solubility profile, handling protocols, and application logic for 2'-Deoxy-2'-(trifluoroacetamido)adenosine (2'-TFA-NH-dA).

Executive Summary

2'-TFA-NH-dA is a critical intermediate in the synthesis of modified oligonucleotides. It serves as a precursor for introducing an amino linker at the 2'-position of DNA, which is essential for post-synthetic conjugation of dyes, drugs, or other ligands.

The solubility of this molecule is dictated by a "tug-of-war" between the hydrophilic nucleoside core (adenine base + sugar hydroxyls) and the lipophilic trifluoroacetyl (TFA) protecting group . Understanding this duality is key to successful manipulation during synthesis, purification, and analysis.[1]

Key Takeaway:

-

Nucleoside Form: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (MeOH).[1] Sparingly soluble in pure DCM or ACN.[1]

-

Phosphoramidite Form: Highly soluble in DCM and ACN; strictly anhydrous conditions required.[1]

Physicochemical Identity & Solubility Mechanism

Chemical Structure Analysis

-

Core Scaffold: 2'-Deoxyadenosine (Polar, Hydrogen-bond donor/acceptor rich).

-

Modification: 2'-Amino group protected by Trifluoroacetyl (TFA).[1][][3]

-

Effect of TFA: The

group is electron-withdrawing and lipophilic. It masks the polarity of the 2'-amine, preventing hydrogen bonding at that site and significantly increasing solubility in organic solvents compared to the free amine (2'-amino-dA).

Solubility Matrix

The following table categorizes solvents based on their interaction with 2'-TFA-NH-dA (Nucleoside form).

| Solvent Class | Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF | Excellent (>50 mg/mL) | Ideal for stock solutions, NMR analysis, and initial reactions. |

| Polar Aprotic | THF | Good | Used during the protection reaction (TFA introduction).[1] |

| Alcohols | Methanol | Good | Primary solvent for purification and transfers.[1] Caution: Extended heating may cause solvolysis.[1] |

| Chlorinated | DCM | Low / Moderate | Soluble only with co-solvents (e.g., 5-10% MeOH).[1] Used in column chromatography.[1][4] |

| Nitriles | Acetonitrile (ACN) | Low | Not recommended for the nucleoside unless heated.[1] (Standard for the amidite form). |

| Non-Polar | Hexanes, Ether | Insoluble | Used to precipitate the product during purification.[1] |

Operational Protocols

Protocol A: Preparation of Stock Solution for Analytical HPLC

-

Objective: Create a stable 10 mM stock solution free of aggregates.

-

Solvent: DMSO (Dimethyl sulfoxide).[1]

-

Reasoning: DMSO disrupts intermolecular hydrogen bonding between the adenine bases, preventing aggregation that causes peak tailing.[1]

Steps:

-

Weigh 5 mg of 2'-TFA-NH-dA into a 1.5 mL microcentrifuge tube.

-

Add 1.38 mL of HPLC-grade DMSO (Calculated for MW ≈ 362.26 g/mol ).

-

Vortex for 30 seconds until fully dissolved.

-

Validation: Visually inspect for particulates. If clear, dilute 1:100 in water/ACN for injection.[1]

Protocol B: Dissolution for Chemical Modification (DMT Protection)

-

Objective: Dissolve 2'-TFA-NH-dA for reaction with DMT-Cl.

-

Solvent: Anhydrous Pyridine.[1]

-

Reasoning: Pyridine acts as both the solvent and the acid scavenger (base) required for the DMT-Cl reaction.

Steps:

-

Co-evaporation: Dissolve the nucleoside in minimal Pyridine, then evaporate to dryness under vacuum (repeat 2x) to remove trace water.

-

Solubilization: Add fresh anhydrous Pyridine (approx. 10 mL per gram of nucleoside).

-

Activation: Stir at room temperature under Argon. The solution should be clear before adding DMT-Cl.

Critical Stability & Handling

TFA Group Stability

The Trifluoroacetyl group is base-labile .[1] It is designed to be removed during the final deprotection step of oligonucleotide synthesis (using Ammonia or AMA).[1]

-

Avoid: Storing in basic solvents (e.g., aqueous NaOH, concentrated amines).[1]

-

Safe Solvents: DMSO, ACN, MeOH (neutral), DCM.[1]

The Phosphoramidite Derivative

If you are working with 5'-DMT-2'-TFA-NH-dA-3'-CEP (the monomer for oligo synthesis), the solubility rules flip:

-

Solvent: Anhydrous Acetonitrile (ACN) is the standard.[1]

-

Concentration: Typically 0.1 M for synthesizers.[1]

-

Precaution: Strictly avoid water. Water hydrolyzes the phosphoramidite moiety within seconds.[1]

Visualizing the Solubility Logic

The following diagram illustrates the solubility transition as the molecule is modified from the free nucleoside to the phosphoramidite.

Figure 1: Solubility transition map. As the molecule becomes more protected (TFA -> DMT/Amidite), solubility shifts from aqueous/polar solvents to organic/non-polar solvents.

References

-

Preparation of 2'-modified nucleosides

-

General Solubility of Nucleosides

-

TFA Protecting Group Chemistry

Sources

The Power of a Third Bond: A Technical Guide to the History and Development of 2'-Amino-dA Modifications

Abstract

In the landscape of nucleic acid chemistry, the quest for enhanced stability, specificity, and functionality of oligonucleotides is a perpetual endeavor. Among the arsenal of chemical modifications, 2'-amino-2'-deoxyadenosine (2'-amino-dA) stands out as a deceptively simple yet profoundly impactful alteration. By introducing an amino group at the 2-position of the adenine base, a third hydrogen bond is formed with thymine, fundamentally augmenting the thermodynamic stability of the DNA duplex. This in-depth technical guide provides a comprehensive overview of the history, chemical synthesis, biophysical and biochemical properties, and diverse applications of 2'-amino-dA modifications. Tailored for researchers, scientists, and drug development professionals, this guide delves into the core principles that make 2'-amino-dA a cornerstone of modern oligonucleotide technology, from enhancing PCR to pioneering novel therapeutic strategies.

A Historical Perspective: From Phage Genomes to Synthetic Oligonucleotides

The story of 2'-amino-dA is not one of mere chemical invention but of a fascinating biological discovery that predates its widespread synthetic use.

The Cyanophage S-2L: Nature's Blueprint

In 1977, a seminal discovery was made in the genetic material of the cyanophage S-2L. Researchers found that adenine (A) was completely replaced by 2-aminoadenine (then referred to as 2,6-diaminopurine or 'Z') throughout its DNA.[1][2] This naturally occurring modification results in a Z:T base pair with three hydrogen bonds, in contrast to the two in a canonical A:T pair. This inherent increase in hydrogen bonding contributes to the higher thermal stability of the phage's genome, a feature that likely provides an evolutionary advantage, including resistance to host endonucleases.[3] The elucidation of the biosynthesis pathway for 2-aminoadenine in this phage has provided valuable insights into the enzymatic machinery capable of handling this non-canonical base.[4][5][6]

Early Synthetic Explorations and the Dawn of Phosphoramidite Chemistry

The potential of harnessing this stabilizing effect in synthetic oligonucleotides was recognized by chemists. Early studies in the 1950s explored the role of 2,6-diaminopurine in nucleic acid biosynthesis.[7][8] However, it was the advent of automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry in the 1980s that truly unlocked the potential for routine incorporation of modified bases like 2'-amino-dA.[9][10] This robust and efficient methodology allowed for the site-specific introduction of 2'-amino-dA into synthetic DNA and RNA strands, paving the way for a systematic investigation of its properties and applications.

The Chemistry of Control: Synthesizing 2'-Amino-dA Modified Oligonucleotides

The successful incorporation of 2'-amino-dA into a growing oligonucleotide chain hinges on the careful design and use of a specialized phosphoramidite monomer.

The 2'-Amino-dA Phosphoramidite Monomer

The synthesis of the 2'-amino-dA phosphoramidite building block requires strategic protection of reactive functional groups to prevent unwanted side reactions during oligonucleotide synthesis.[11][] The exocyclic amino groups of the diaminopurine base are typically protected with groups like dimethylformamidine or phenoxyacetyl (Pac).[13][14] The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.

Solid-Phase Oligonucleotide Synthesis Cycle

The incorporation of a 2'-amino-dA residue follows the standard phosphoramidite cycle on a solid support, typically controlled pore glass (CPG).[15]

The synthesis cycle consists of four key steps:

-

Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, preparing it for the next coupling reaction.

-

Coupling: The 2'-amino-dA phosphoramidite is activated, typically with an acidic activator like tetrazole, and couples to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

Caption: The automated solid-phase oligonucleotide synthesis cycle.

Synthetic Challenges and Optimization

The synthesis of oligonucleotides containing multiple 2'-amino-dA residues can present challenges. The formamidine protecting groups on the 2- and 6-amino positions can make the nucleoside susceptible to depurination under standard iodine oxidation conditions, leading to chain scission and reduced yield of the full-length product.[13][16]

Optimization strategies include:

-

Alternative Oxidizing Agents: Using milder oxidizing agents like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) can significantly improve the yield of oligos with multiple 2'-amino-dA incorporations.[16]

-

Optimized Protecting Groups: The development of alternative protecting group strategies, such as the use of phenoxyacetyl (Pac) on the N2-position, has led to more stable monomers that are less prone to side reactions.[14]

Biophysical and Biochemical Properties: The Foundation of Functionality

The introduction of a 2'-amino group on deoxyadenosine profoundly influences the properties of the resulting oligonucleotide.

Enhanced Duplex Stability

The most significant and widely exploited property of 2'-amino-dA is its ability to enhance the thermal stability of DNA duplexes. The formation of a third hydrogen bond between the 2-amino group of 2'-amino-dA and the keto group of thymine increases the melting temperature (Tm) of the duplex.

| Duplex Type | Effect of 2'-Amino-dA Substitution | Approximate ΔTm per Substitution |

| DNA:DNA | Increased stability | +1-2 °C[17] |

| DNA:RNA | Increased stability | Variable, generally stabilizing |

This enhanced stability is particularly valuable for applications requiring stringent hybridization conditions.

Caption: Comparison of A:T and 2'-Amino-dA:T base pairing.

Improved Mismatch Discrimination

Interestingly, while stabilizing the perfect match with thymine, 2'-amino-dA can destabilize certain mismatches, particularly with guanine (G).[13][18] The steric clash between the 2-amino groups of 2'-amino-dA and guanine can lead to a decrease in the stability of the A-G wobble pair, thereby enhancing the specificity of hybridization.

Nuclease Resistance

While not as pronounced as backbone modifications like phosphorothioates, the incorporation of 2'-amino-dA can confer a modest increase in resistance to nuclease degradation.[19][20] This property is beneficial for in vivo applications where oligonucleotide stability is crucial.

Structural Impact

Crystallographic and NMR studies have shown that the incorporation of 2'-aminoadenine does not significantly alter the overall B-form geometry of a DNA duplex.[21][22][23][24] However, it can influence local helical parameters and the hydration spine in the minor groove.[25]

Enzymatic Incorporation

The enzymatic incorporation of 2'-amino-dATP by DNA polymerases has been a subject of interest. While some polymerases can incorporate this modified nucleotide, the efficiency and fidelity can vary.[25] The discovery of a dedicated DNA polymerase in cyanophage S-2L that efficiently and specifically utilizes dZTP (the triphosphate of 2'-amino-dA) highlights the potential for engineering polymerases for the synthesis of fully substituted DNA.[5]

Applications in Research and Drug Development: A Versatile Tool

The unique properties of 2'-amino-dA have led to its widespread adoption in a variety of molecular biology and therapeutic applications.

Enhancing PCR and Sequencing

The increased duplex stability conferred by 2'-amino-dA makes it a valuable modification for primers and probes used in polymerase chain reaction (PCR) and sequencing.

-

Primers for Difficult Templates: Incorporating 2'-amino-dA into PCR primers can increase their melting temperature, allowing for higher annealing temperatures. This is particularly useful for amplifying GC-rich templates or resolving secondary structures that can inhibit polymerase extension.

-

Improved Specificity: The enhanced mismatch discrimination can lead to more specific amplification and reduced off-target effects.

Therapeutic Oligonucleotides

In the realm of drug development, 2'-amino-dA is a valuable modification for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[26][27][28][29]

-

Antisense Oligonucleotides: The increased binding affinity to target mRNA can enhance the potency of ASOs. Combining 2'-amino-dA with nuclease-resistant backbone modifications can lead to potent and stable antisense drugs.[30][31]

-

siRNA: In RNA interference, the thermodynamic stability of the siRNA duplex is critical for its processing and activity. The incorporation of 2'-amino-dA can modulate this stability and potentially improve the efficacy of gene silencing.

High-Affinity Aptamers

Aptamers are structured oligonucleotides that bind to specific targets with high affinity and specificity. The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can be used to select for aptamers containing modified nucleotides. The inclusion of 2'-amino-dA in the starting library can lead to the isolation of aptamers with significantly enhanced binding affinities due to the increased structural stability and potential for additional interactions with the target molecule.

Diagnostic Probes

The enhanced hybridization properties of 2'-amino-dA-modified oligonucleotides make them excellent candidates for diagnostic probes.

-

Single Nucleotide Polymorphism (SNP) Detection: The increased mismatch discrimination allows for the design of highly specific probes that can reliably distinguish between alleles that differ by a single base.

-

In Situ Hybridization: The higher melting temperature of these probes allows for more stringent washing conditions, leading to lower background and higher signal-to-noise ratios in techniques like fluorescence in situ hybridization (FISH).

Beyond the Base: Related 2'-Amino Modifications

The success of 2'-amino-dA has spurred the development of other 2'-amino modifications, each with unique properties.

2'-Amino-LNA: A Conformationally Locked Advantage

2'-Amino-Locked Nucleic Acid (2'-amino-LNA) is a conformationally restricted nucleic acid analog where the 2'-amino group is part of a methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[32][33][34][35][36] This "locked" conformation pre-organizes the sugar into an A-form geometry, leading to a dramatic increase in duplex stability. The 2'-amino group also provides a convenient handle for further functionalization.

Conclusion and Future Outlook

From its humble origins in a bacteriophage genome to its current status as a workhorse of oligonucleotide chemistry, 2'-amino-dA has proven to be a remarkably versatile and powerful modification. Its ability to enhance duplex stability and specificity through a simple and elegant chemical change has had a profound impact on a wide range of scientific disciplines.

The future of 2'-amino-dA and related modifications remains bright. Ongoing research into novel protecting group strategies and enzymatic incorporation methods will likely lead to even more efficient and cost-effective ways to produce these valuable oligonucleotides. Furthermore, the continued exploration of 2'-amino-dA in combination with other chemical modifications will undoubtedly unlock new possibilities in the design of next-generation diagnostics, therapeutics, and research tools. The simple addition of an amino group serves as a powerful reminder that even the most subtle chemical alterations can have a dramatic and lasting impact on the world of molecular science.

Experimental Protocol: Solid-Phase Synthesis of a 2'-Amino-dA Modified Oligonucleotide

This protocol outlines the general steps for the automated synthesis of a DNA oligonucleotide containing a single 2'-amino-dA modification using phosphoramidite chemistry.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

2'-Amino-dA-CE Phosphoramidite (with appropriate protecting groups)

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water or 0.1 M CSO in acetonitrile)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the correct bottle position for the 2'-amino-dA phosphoramidite.

-

Automated Synthesis Cycle:

-

Detritylation: The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group.

-

Coupling: The appropriate phosphoramidite (standard or 2'-amino-dA) is mixed with the activator and delivered to the synthesis column to react with the free 5'-hydroxyl group.

-

Oxidation: The phosphite triester linkage is oxidized to a phosphate triester using the oxidizer solution. For multiple 2'-amino-dA incorporations, consider using CSO as the oxidizer with an extended oxidation time.

-

Capping: Unreacted 5'-hydroxyl groups are capped by treatment with the capping solutions.

-

The cycle is repeated for each subsequent nucleotide in the sequence.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the CPG support is transferred to a vial.

-

Concentrated ammonium hydroxide is added to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone. This step is typically carried out at an elevated temperature (e.g., 55°C) for several hours.

-

-

Purification:

-

The crude oligonucleotide solution is filtered to remove the CPG support.

-

The oligonucleotide is purified using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

-

Quantification and Analysis:

-

The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

-

The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS).

-

References

- Crystal and molecular structure of a DNA fragment containing a 2-aminoadenine modification: the relationship between conformation, packing, and hydr

- Crystal Structure of A Z-DNA Fragment Containing Thymine/2-Aminoadenine Base Pairs. Journal of Biomolecular Structure and Dynamics.

- Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker

- Crystal and molecular structure of a DNA fragment containing a 2-aminoadenine modification: the relationship between conformation, packing, and hydration in Z-DNA hexamers.

- Crystal structure of a Z-DNA fragment containing thymine/2-aminoadenine base pairs. Taylor & Francis Online.

- 2-aminoadenine is an adenine substituting for a base in S-2L cyanophage DNA. PubMed.

- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innov

- Amino acids attached to 2′-amino-LNA: synthesis and excellent duplex stability. Royal Society of Chemistry.

- The Phosphoramidite Approach for Oligonucleotide Synthesis.

- Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. Journal of Advances in Medicine and Medical Research.

- Novel Phosphoramidite Building Blocks in Synthesis and Applications Toward Modified Oligonucleotides. Bentham Science.

- Synthesis of 2′-amino-LNA: a new str

- Synthesis of 2'-amino-LNA purine nucleosides. PubMed.

- Some viruses thwart bacterial defenses with a unique genetic alphabet. Science News.

- Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI.

- Glen Report 23.

- Synthesis and properties of a novel modified nucleic acid, 2'-N-methanesulfonyl-2'-amino-locked nucleic acid. PubMed.

- Genetics: Biosynthesis pathway of a new DNA nucleobase elucid

- On the role of 2,6-diaminopurine in the biosynthesis of nucleic acid guanine. PubMed.

- A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups.

- Duplex Stability and Nuclease Resistance 2-Amino-dA & 5-Me-dC. GeneLink.

- How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA. Institut Pasteur.

- Synthesis of 2'-Amino-LNA: A Novel Conformationally Restricted High-Affinity Oligonucleotide Analogue with a Handle.

- Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA. J-GLOBAL.

- 2,6-Diaminopurine, a precursor of nucleic acid guanine. PubMed.

- 2,6-Diaminopurine. Wikipedia.

- Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. MDPI.

- Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. PMC.

- 2-Amino-dA-CE Phosphoramidite - (10-1085). Glen Research.

- Duplex Stability & Nuclease Resistance. GeneLink.

- The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA.

- Antisense oligonucleotides: a novel Frontier in pharmacological str

- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.

- DFT studies on the pairing abilities of the one-electron reduced or oxidized adenine–thymine base pair. Royal Society of Chemistry.

- Pac-2-Amino-dA-CE Phosphoramidite. Glen Research.

- Thermodynamic studies of base pairing involving 2,6-diaminopurine. PMC.

- Products for DNA Research. ChemGenes.

- Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma. MDPI.

- Oligo modifications that block nuclease degradation.

- Modified internucleoside linkages for nuclease-resistant oligonucleotides. Royal Society of Chemistry.